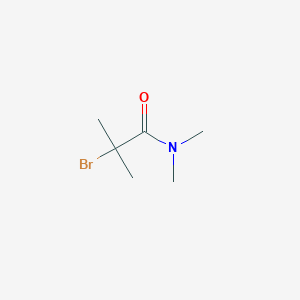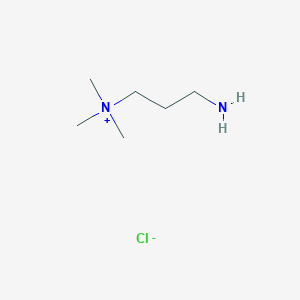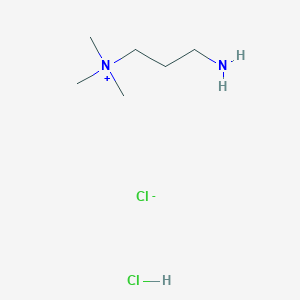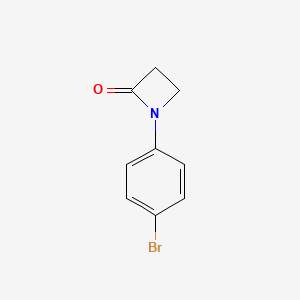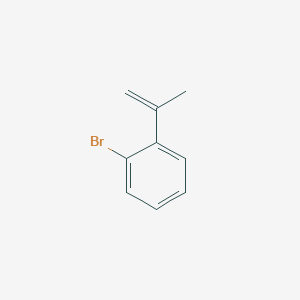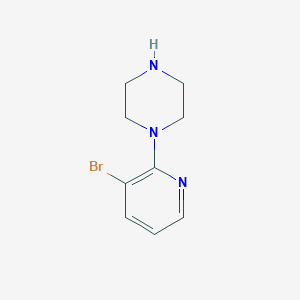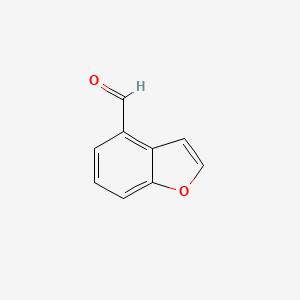
1-(3-溴-4-氯苯基)乙酮
描述
The compound 1-(3-Bromo-4-chlorophenyl)ethanone is a halogenated aromatic ketone, which is a structural motif found in various chemical compounds with diverse applications. The presence of bromine and chlorine on the phenyl ring suggests potential reactivity for further chemical modifications. Such compounds are often studied for their molecular structure, vibrational frequencies, and electronic properties, as well as for their potential applications in fields like nonlinear optics and pharmaceuticals .
Synthesis Analysis
The synthesis of halogenated aromatic ketones typically involves the acylation of aromatic compounds with acid chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. For example, 2-chloro-1-(4-chlorophenyl)ethanone can be synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride . The synthesis process can vary in complexity, from simple one-step reactions to multi-step procedures, as demonstrated in the synthesis of enantiomerically pure diarylethanes, which can start from a related halogenated acetophenone and involve several steps including resolution of intermediates .
Molecular Structure Analysis
The molecular structure of halogenated acetophenones is characterized by the presence of a carbonyl group attached to a phenyl ring that carries halogen atoms. The geometrical parameters of such compounds are often confirmed by X-ray diffraction studies and are complemented by computational methods like density functional theory (DFT) to predict spectral and geometrical data . The molecular structure influences the physical and chemical properties of the compound and can affect its reactivity and potential applications.
Chemical Reactions Analysis
Halogenated acetophenones can undergo various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions. The presence of halogen atoms on the phenyl ring can make the compound susceptible to electrophilic or nucleophilic attacks, depending on the nature of the reaction and the conditions . The reactivity of such compounds can be exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromo-4-chlorophenyl)ethanone and related compounds are influenced by their molecular structure. The vibrational spectra, including FT-IR, provide insights into the functional groups present in the molecule . The electronic properties, such as HOMO-LUMO analysis, give information about the charge transfer within the molecule and its potential electronic applications . The first hyperpolarizability is a measure of the nonlinear optical properties of the compound, which can be significant for materials science applications . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against various proteins, indicating possible pharmaceutical applications .
科学研究应用
合成和结构分析
- Zhang 等人 (2014) 的一项研究概述了一种从 1-(5-溴-2-氯苯基)乙酮等化合物开始的非对映体纯二芳基乙烷的简便合成工艺。这种合成以其成本效益和可扩展性而著称,为生产具有高纯度和明确构型的对映体提供了一条清晰的途径(Zhang 等,2014)。
分子结构和潜在治疗应用
- ShanaParveen 等人 (2016) 对类似化合物 1-{3-(4-氯苯基)-5-[4-(丙-2-基)苯基]-4,5-二氢-1H-吡唑-1-基}-乙酮进行了实验和理论相结合的分析。他们的研究包括分子结构分析、振动光谱和分子对接,表明对驱动蛋白纺锤体蛋白 (KSP) 具有潜在的抑制活性(ShanaParveen 等,2016)。
化学反应机理
- Tahtaci 和 Aydin (2019) 探索了脂肪族 1,3,4-噻二唑-2(3H)-酮衍生物的合成,从 1-(4-氯苯基)乙酮等化合物开始。他们的研究提出了一种有趣的机制,涉及内部亲核取代,有助于理解此类衍生物的合成途径(Tahtaci & Aydin, 2019)。
有机化学中的亲电溴化
- Ying (2011) 研究了各种烷基芳基酮的选择性 α-单溴化,包括 1-(4-氯苯基)乙酮的衍生物。这项研究强调了一种有效的溴化方法,这在有机合成和药物中至关重要(Ying, 2011)。
手性中间体合成中的应用
- Ni 等人 (2012) 专注于合成 (R)-2-氯-1-(3-氯苯基)乙醇,这是合成肾上腺素受体激动剂的关键中间体。他们的研究利用了 1-(3-氯苯基)乙酮,展示了一种微生物催化方法,用于有效制备手性中间体(Ni, Zhang, & Sun, 2012)。
安全和危害
属性
IUPAC Name |
1-(3-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOSWNYESTEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537753 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54826-14-1 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
